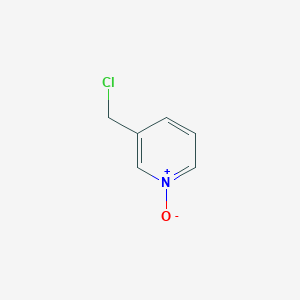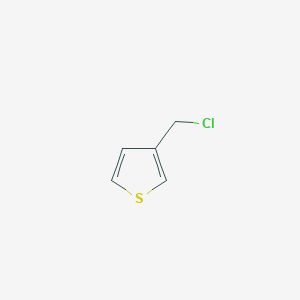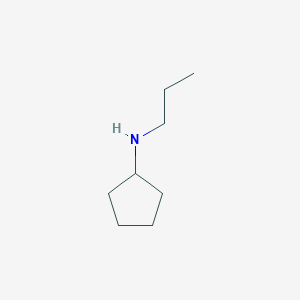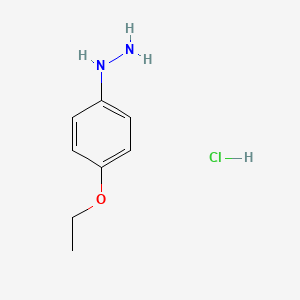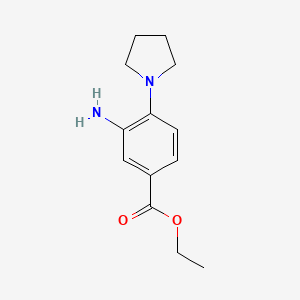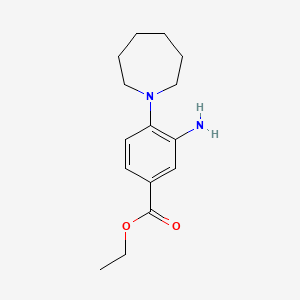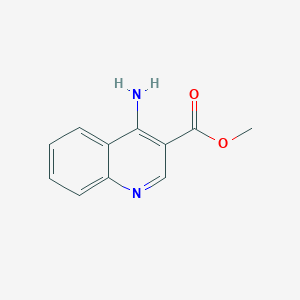
Methyl 4-aminoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-aminoquinoline-3-carboxylate” is a compound that belongs to the 4-aminoquinoline class . 4-aminoquinolines are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 4-aminoquinoline-3-carboxylate” is similar to other 4-aminoquinoline compounds. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
4-aminoquinolines undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
C-H Bond Functionalization in Amino Acids and Peptides
Methyl 4-aminoquinoline-3-carboxylate derivatives play a crucial role in the C-H bond functionalization in amino acids and peptides. This process is instrumental in synthesizing natural products, including cyclopeptide alkaloids such as abyssenine A and mucronine E. The 8-aminoquinoline (AQ) directing group in these compounds is pivotal for stereoselective Pd-catalyzed β-functionalizations, enabling the introduction of diverse side chains like aryl, alkyl, and alkenyl. Moreover, the AQ protecting group can be conveniently removed, offering free carboxylic acids for direct use in peptide couplings. This methodology was crucial in synthesizing the aforementioned cyclopeptide alkaloids, showcasing the versatility of methyl 4-aminoquinoline-3-carboxylate in complex natural product synthesis (Kinsinger & Kazmaier, 2018).
Palladium-Catalyzed Arylation and Alkylation
The compound is also significant in auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. The process employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate and leads to selective monoarylation or arylation of secondary sp3 C-H bonds, depending on the auxiliary used. This method also exhibits some functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies highlight the role of a palladacycle intermediate in these reactions, further illustrating the compound's utility in complex organic synthesis (Shabashov & Daugulis, 2010).
Synthesis of Hepatitis B Virus Inhibitors
Methyl 4-aminoquinoline-3-carboxylate derivatives have been investigated for their potential as Hepatitis B Virus (HBV) replication inhibitors. Studies involving the synthesis, crystallographic analysis, and molecular docking of these compounds suggest their efficacy as potent inhibitors of HBV replication. Experimental biological studies corroborate these findings, indicating the significant therapeutic potential of these compounds in combating HBV (Kovalenko et al., 2020).
Studies in Mass Spectrometry and Drug Candidate Analysis
In the realm of mass spectrometry, methyl 4-aminoquinoline-3-carboxylate derivatives have been observed to undergo unusual gas-phase formations, which is of particular interest in the study of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. The peculiar behavior of these compounds under mass spectrometric conditions provides valuable insights into their structure and potential metabolic products, which can be crucial in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Zukünftige Richtungen
The future of 4-aminoquinolines relies heavily on strong partnerships between the public health sectors, academia, and private pharmaceutical/biotechnology companies to yield a continuing pipeline of 4-aminoquinoline candidates, which not only overcome resistance development but also demonstrate increased efficacy .
Eigenschaften
IUPAC Name |
methyl 4-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECBFGOLHKCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

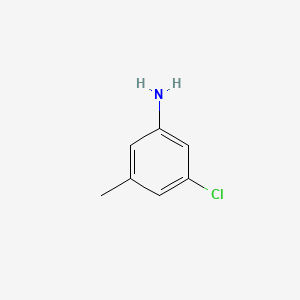
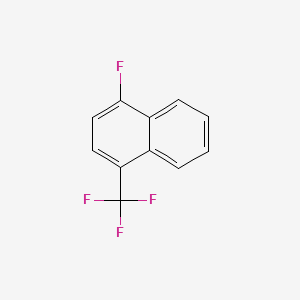
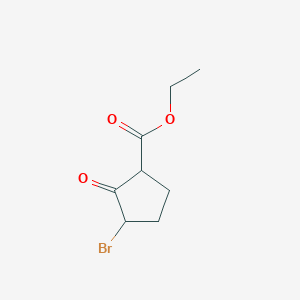
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
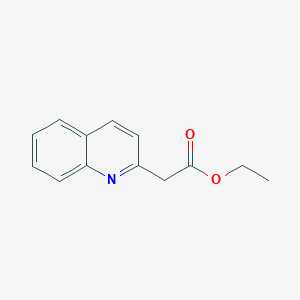
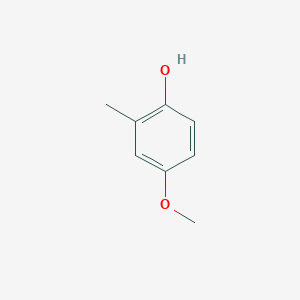
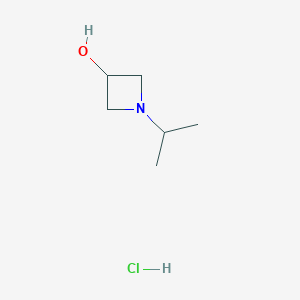
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
